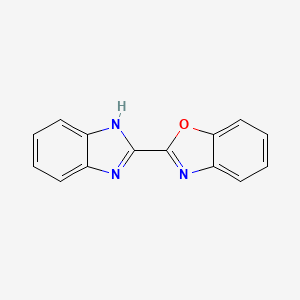

2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole

Description

Properties

CAS No. |

14595-67-6 |

|---|---|

Molecular Formula |

C14H9N3O |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1,3-benzoxazole |

InChI |

InChI=1S/C14H9N3O/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16) |

InChI Key |

IOKQVGHOQCPQNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(Chloromethyl)-1H-benzimidazole Intermediate

- Starting materials: Ortho-phenylenediamine, chloroacetic acid, and hydrochloric acid.

- Procedure: Refluxing ortho-phenylenediamine with chloroacetic acid in 4 N hydrochloric acid for 16 hours, followed by neutralization with sodium bicarbonate, filtration, washing, and recrystallization from ethanol.

- Yield and properties: Yellow solid obtained with 80% yield; melting point 157–159 °C.

- Reference: This method is a classical approach to obtain 2-(chloromethyl)-1H-benzimidazole, which serves as a key intermediate for further functionalization.

Synthesis of Benzo[d]oxazole-2-thiol Intermediate

- Starting materials: 2-Aminophenol, potassium hydroxide, carbon disulfide.

- Procedure: 2-Aminophenol is reacted with potassium hydroxide in methanol, followed by the addition of carbon disulfide to yield benzo[d]oxazole-2-thiol.

- Reference: This thiol derivative is crucial for subsequent coupling reactions with benzimidazole intermediates.

Coupling to Form 2-(((1H-Benzimidazol-2-yl)methyl)thio)benzoxazole

- Reagents: Benzimidazole derivative (I) and benzo[d]oxazole-2-thiol (II).

- Conditions: Stirring the mixture in the presence of triethylamine.

- Outcome: Formation of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole (III).

- Significance: This step introduces the sulfur linkage connecting the benzimidazole and benzoxazole rings.

Alkylation and Further Functionalization

- Reagents: Compound III, anhydrous potassium carbonate, dry acetone, ethyl chloroacetate.

- Procedure: Alkylation of III with ethyl chloroacetate in dry acetone yields ethyl 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate (IV).

- Further reaction: Hydrazine hydrate treatment of IV produces 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetohydrazide (V).

- Reference: These steps enable the introduction of additional functional groups for further derivatization.

Alternative Synthetic Approaches and Catalytic Methods

Metal-Catalyzed Direct Alkylation and Arylation

- Catalysts: Palladium-based catalysts with bases such as lithium tert-butoxide.

- Reactions:

- Alkynation of benzoxazoles using gem-dichloroalkenes.

- Arylation of benzoxazoles using aryl chlorides.

- Conditions: Typically conducted at elevated temperatures (e.g., 120 °C).

- Significance: These Pd-catalyzed methods allow direct functionalization of benzoxazoles at specific positions, enabling the synthesis of complex derivatives including this compound analogues.

Condensation Reactions Using Aldehydes

- Method: Condensation of ortho-phenylenediamine with benzaldehydes under catalytic conditions.

- Catalysts: BAIL (Brønsted acidic ionic liquid) gel.

- Conditions: Heating at 130 °C for 1 hour.

- Mechanism: Protonation of aldehyde carbonyl oxygen by acidic sites, formation of imine intermediate, intramolecular cyclization, and aromatization by air oxidation.

- Yields: High isolated yields reported.

- Reference: This method is widely used for synthesizing benzimidazole and benzoxazole derivatives efficiently.

Summary Table of Preparation Methods

Mechanistic Insights and Reaction Notes

- The benzimidazole ring is commonly formed via condensation of ortho-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic or catalytic conditions.

- Benzoxazole derivatives are often synthesized by cyclization of 2-aminophenol with carbonyl or thiocarbonyl reagents.

- The sulfur linkage (thioether bond) between benzimidazole and benzoxazole moieties is typically introduced via nucleophilic substitution involving benzoxazole-2-thiol.

- Metal catalysis, especially palladium-catalyzed cross-coupling, provides regioselective functionalization, enabling the introduction of alkynyl or aryl groups at desired positions.

- Acidic ionic liquids (BAIL gels) serve as green catalysts facilitating condensation reactions with high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted benzimidazole or benzoxazole derivatives.

Scientific Research Applications

Anticancer Applications

The benzimidazole and benzoxazole moieties are known for their anticancer properties. Research indicates that derivatives of these compounds can inhibit the proliferation of cancer cells through various mechanisms:

- Mechanism of Action : The compound exhibits high binding affinity towards various kinases, which are crucial in cell signaling pathways related to cancer growth. For instance, studies have shown that certain derivatives induce apoptosis in non-small cell lung cancer (A549) cells with IC50 values as low as 0.05 μmol/L .

-

Case Studies :

- A series of 1,2,3-triazolyl linked benzimidazole derivatives demonstrated remarkable anti-proliferative activity against A549 cells and downregulated critical proteins involved in cell cycle regulation, such as cyclin-dependent kinase 9 (CDK9) .

- Another study highlighted the synthesis of modified 4-(1H-benzimidazol-2-yl)benzene-1,3-diols, which showed significant inhibition of acetylcholinesterase and butyrylcholinesterase, indicating potential in neurodegenerative diseases alongside anticancer properties .

Antimicrobial Activity

The antimicrobial potential of 2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole derivatives has been extensively documented:

- Broad-Spectrum Efficacy : These compounds have shown activity against a range of pathogens including Gram-positive and Gram-negative bacteria as well as fungi. For instance, synthesized benzoxazole derivatives were tested against Escherichia coli, Staphylococcus aureus, and Candida albicans using minimum inhibitory concentration (MIC) methods .

-

Notable Findings :

- One study reported that specific benzoxazole derivatives exhibited MIC values lower than those of standard antibiotics like ofloxacin and fluconazole .

- Another investigation into benzimidazole derivatives revealed significant antibacterial activity against multiple strains, showcasing their potential as new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been a focus of research:

- Inhibition of COX Enzymes : Several derivatives have been found to inhibit cyclooxygenase (COX) enzymes effectively. For example, compounds synthesized from this framework displayed IC50 values against COX-1 and COX-2 enzymes that were significantly lower than those of standard anti-inflammatory drugs like diclofenac .

- Clinical Relevance : The anti-inflammatory properties suggest potential applications in treating conditions such as arthritis and other inflammatory diseases.

Antiviral Applications

Emerging studies indicate that the compound also possesses antiviral properties:

- Targeting Viral Infections : Benzimidazole derivatives have been tested against various viruses including HIV and hepatitis B and C viruses. Some compounds showed promising results with EC50 values indicating effective inhibition of viral replication .

Summary Table of Applications

Mechanism of Action

The biological activity of 2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole is attributed to its ability to interact with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. Additionally, the compound’s structure allows it to intercalate into DNA, further enhancing its anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations

Key Observations :

- Benzothiazole vs.

- Thienyl Substituents : The thienyl group in 2-(2-Thienyl)-1H-benzimidazole introduces π-conjugation, which may enhance binding to biological targets like enzymes or DNA, as seen in antimicrobial studies .

- Methoxy Functionalization : Methoxy groups in 5-methoxybenzoxazole derivatives red-shift UV absorption, making them suitable for broader-spectrum sunscreens .

Biological Activity

The compound 2-(1H-benzimidazol-2-yl)-1,3-benzoxazole is a derivative of the benzimidazole and benzoxazole families, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Structure and Properties

This compound features a fused ring system that enhances its interaction with biological targets. The presence of nitrogen atoms in the heterocyclic structures contributes to its ability to bind to various enzymes and receptors, making it a promising candidate for drug development.

1. Anticancer Activity

Research indicates that compounds containing the benzimidazole and benzoxazole moieties exhibit potent anticancer properties. For instance, derivatives of this compound have shown significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 6.26 ± 0.33 | |

| MCF7 | 6.48 ± 0.11 | |

| A431 | Not specified | |

| HCC827 | 20.46 ± 8.63 | |

| NCI-H358 | 16.00 ± 9.38 |

Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo, suggesting their potential as effective anticancer agents .

2. Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented. The synthesized compound has shown activity against various bacterial strains:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | Moderate | |

| Escherichia coli | High | |

| Mycobacterium tuberculosis | Significant |

These findings highlight the potential of this compound as a lead compound for developing new antimicrobial agents.

3. Other Pharmacological Activities

In addition to its anticancer and antimicrobial effects, this compound exhibits several other biological activities:

- Anti-inflammatory : Compounds in this class have been reported to reduce inflammation markers in vitro and in vivo .

- Antitubercular : Certain derivatives have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis .

- Anticonvulsant : Some studies suggest potential anticonvulsant properties, although further research is needed to confirm these effects .

Case Studies

Recent case studies involving the synthesis and evaluation of this compound derivatives provide insights into their biological activity:

- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results with IC50 values lower than conventional chemotherapeutics .

- Mechanism of Action : Investigations into the mechanism revealed that these compounds may inhibit DNA topoisomerases, which are crucial for DNA replication and repair processes in cancer cells .

Q & A

Basic Questions

What are the common synthetic routes for preparing 2-(1H-benzimidazol-2-yl)-1,3-benzoxazole derivatives?

The synthesis typically involves multi-step protocols starting from o-phenylenediamine. A representative method includes:

Thiol intermediate formation : Reacting o-phenylenediamine with carbon disulfide in ethanol under basic conditions to form 1H-benzo[d]imidazole-2-thiol .

Hydrazine substitution : Treating the thiol intermediate with hydrazine hydrate in methanol to yield 2-hydrazinyl-1H-benzo[d]imidazole .

Condensation with aldehydes/ketones : Reacting the hydrazine derivative with aromatic aldehydes or ketones in the presence of glacial acetic acid to form the target benzoxazole derivatives.

Characterization is performed via IR (to confirm functional groups like N-H at ~3400 cm⁻¹), ¹H/¹³C NMR (to verify aromatic and heterocyclic protons), and mass spectrometry .

What spectroscopic techniques are used to confirm the structure of this compound derivatives?

Key techniques include:

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹, C=N/C-O stretches in benzoxazole rings) .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Reveals proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, hydrazine NH signals at δ ~10.9 ppm) .

- ¹³C NMR : Confirms aromatic carbons (δ 115–150 ppm) and heterocyclic carbons (e.g., benzimidazole N=C-N at δ ~152 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

How are the biological activities of these derivatives evaluated in preclinical studies?

Standard assays include:

- Antifungal activity : Broth microdilution methods (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against fungi like Candida spp. .

- Anticonvulsant activity : In vivo models (e.g., maximal electroshock or pentylenetetrazole-induced seizures in rodents) to assess seizure suppression .

- Cytotoxicity : MTT assays on mammalian cell lines to evaluate safety margins .

Advanced Research Questions

How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Key strategies involve:

- Catalyst screening : Titanium-supported nano-silica enhances imine formation in benzoxazole synthesis, improving yields to >85% .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during condensation steps .

- Temperature control : Maintaining 60–80°C during hydrazine substitution minimizes side reactions .

How should conflicting bioactivity data (e.g., varying MICs across derivatives) be analyzed?

- Structure-Activity Relationship (SAR) studies : Correlate substituent effects (e.g., electron-withdrawing groups like -Cl or -NO₂ enhance antifungal activity) .

- Molecular docking : Use tools like AutoDock to predict binding affinities to target enzymes (e.g., fungal CYP51 for azole derivatives) .

- Physicochemical profiling : LogP and polar surface area calculations to assess membrane permeability and bioavailability .

What challenges arise in crystallographic characterization of these derivatives, and how can they be addressed?

- Polymorphism : Multiple crystal forms may arise due to flexible substituents. Use PXRD to identify dominant phases .

- Disorder in aromatic rings : Refinement software (SHELXL) can model partial occupancy or rotational disorder .

- Weak diffraction : High-intensity synchrotron radiation improves data quality for low-symmetry crystals .

How can combinatorial chemistry expand the diversity of this compound libraries?

- Parallel synthesis : React 2-aminobenzimidazole cores with diverse electrophiles (e.g., acyl chlorides, sulfonyl chlorides) under microwave irradiation to rapidly generate analogs .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, enhancing pharmacological profiles .

What computational methods are used to predict the pharmacokinetic properties of these derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.